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Compound of Interest

Compound Name: Omesdafexor

Cat. No.: B12393163

For researchers, scientists, and drug development professionals, this guide provides an
objective, data-driven comparison of two non-steroidal farnesoid X receptor (FXR) agonists:
Omesdafexor (formerly MET409/MET642) and Cilofexor (formerly GS-9674). This analysis
synthesizes available preclinical and clinical data to illuminate the therapeutic profiles of these
agents in the context of liver and gastrointestinal diseases.

Mechanism of Action: Targeting the Farnesoid X
Receptor

Both Omesdafexor and Cilofexor are synthetic, non-steroidal agonists of the farnesoid X
receptor, a nuclear receptor predominantly expressed in the liver and intestines. FXR is a
master regulator of bile acid, lipid, and glucose metabolism. Its activation initiates a signaling
cascade that confers protection against liver injury, inflammation, and fibrosis. By targeting
FXR, both drugs aim to modulate these pathways to treat complex diseases like non-alcoholic
steatohepatitis (NASH) and inflammatory bowel disease (IBD).
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Caption: Simplified signaling pathway of FXR agonists.

Preclinical Data Summary
Omesdafexor (as FXR314) in Ulcerative Colitis

In a preclinical adoptive T-cell transfer model of ulcerative colitis, Omesdafexor (referred to as
FXR314) demonstrated a dose-dependent improvement in key indicators of the disease[1].
This suggests a potential therapeutic role for Omesdafexor in IBD by modulating inflammatory

pathways.
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Cilofexor in Non-Alcoholic Steatohepatitis (NASH)

Preclinical studies in a rat model of NASH have shown that Cilofexor exerts potent anti-fibrotic

and anti-inflammatory effects[2][3].

Parameter

10 mg/kg Cilofexor

30 mglkg Cilofexor = Reference

Reduction in Liver
Fibrosis Area (Picro-

Sirius Red staining)

-41%

-69% [2][3]

Reduction in Hepatic
Hydroxyproline
Content

Not Reported

-41%

Reduction in collal

Expression

Not Reported

-37%

Reduction in pdgfr-p

Expression

Not Reported

-36%

Reduction in Desmin
Area (HSC activation

marker)

Not Reported

-42%

Change in Portal

Pressure

Not Reported

Significant Decrease
(11.9+21vs. 89+
2.2 mmHg; p = 0.020)

Clinical Data Comparison

Non-Alcoholic Steatohepatitis (NASH)

Both Omesdafexor and Cilofexor have been evaluated in Phase 2 clinical trials for the

treatment of NASH.

Omesdafexor (MET409 and MET642) Phase 2a Trials

Metacrine, Inc. conducted Phase 2a trials for two of its FXR agonists, MET409 and MET642.
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e MET409 (NCT04702490): This 12-week study in patients with NASH showed significant
reductions in liver fat content.

e MET642 (NCT04773964): A 16-week interim analysis of this trial also demonstrated

reductions in liver fat.
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Cilofexor (GS-9674) Phase 2 Trial (NCT02854605)
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This 24-week study in 140 patients with non-cirrhotic NASH demonstrated significant

improvements in hepatic steatosis and liver biochemistry.

Cilofexor (30

Cilofexor (100

Parameter Placebo Reference
mg) mg)
Median Relative
Change in Liver
-1.8% -22.7% +1.9%

Fat Content
(MRI-PDFF)
Patients with
>30% Relative 14% 39% 13%
LFC Reduction
Change in
Serum Gamma- Significant Significant No Significant
Glutamyltransfer Decrease Decrease Change
ase (GGT)
Change in Significant Significant No Significant
Serum C4 Decrease Decrease Change
Change in i _— _—

) ) Significant Significant No Significant
Primary Bile

) Decrease Decrease Change
Acids
Incidence of
Moderate to 1% 14% 4%

Severe Pruritus

Primary Sclerosing Cholangitis (PSC)

Cilofexor has also been investigated for the treatment of PSC.

Cilofexor Phase 2 Trial (NCT02943460)

In a 12-week study of patients with PSC without cirrhosis, Cilofexor led to significant

improvements in markers of cholestasis and liver injury.
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Cilofexor (30 Cilofexor (100
Parameter Placebo Reference

mg) mg)

Median

Reduction in

Serum Alkaline -6.1% -21% +3.4%
Phosphatase

(ALP)

Median
Reduction in
Gamma-
Not Reported -30% Not Reported
Glutamyl
Transferase

(GGT)

Median

Reduction in

Alanine Not Reported -49% Not Reported
Aminotransferas

e (ALT)

Median

Reduction in

Aspartate Not Reported -42% Not Reported
Aminotransferas

e (AST)

Incidence of
Grade 2 or 3 20% 14% 40%

Pruritus

Experimental Protocols

Omesdafexor (MET409) Phase 2a Trial in NASH
(NCT04702490)

o Study Design: A 12-week, randomized, placebo-controlled, multi-center trial.
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o Participants: Patients with NASH.

¢ Interventions: Patients were randomized to receive MET409 (50 mg or 80 mg) or placebo
once daily.

e Primary Outcome Measures: Safety and tolerability.

e Secondary Outcome Measures: Change in liver fat content as measured by MRI-PDFF,
changes in liver enzymes, and lipid profiles.
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Caption: Experimental workflow for the Omesdafexor (MET409) Phase 2a trial.

Cilofexor Phase 2 Trial in NASH (NCT02854605)

o Study Design: A 24-week, double-blind, placebo-controlled, phase 2 trial.
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 Participants: 140 patients with non-cirrhotic NASH, diagnosed by MRI-PDFF >8% and liver
stiffness 22.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.

« Interventions: Patients were randomized to receive Cilofexor (30 mg or 100 mg) or placebo
orally once daily.

e Primary Outcome Measures: Safety and tolerability.

e Secondary Outcome Measures: Changes in MRI-PDFF, liver stiffness by MRE and transient
elastography, and serum markers of fibrosis.

Patient Screening
(Non-cirrhotic NASH, MRI-PDFF >8%, MRE >2.5 kPa)

'

Randomization (N=140)

[
Treatment Ar S

Cilofexor (30 mg/day) Cilofexor (100 mg/day)
(n=56) (n=56)

y

24-Week Treatment Period

'

Endpoint Analysis
(MRI-PDFF, MRE, Fibrosis Markers)

Click to download full resolution via product page

Caption: Experimental workflow for the Cilofexor Phase 2 trial in NASH.

Summary and Future Directions

Both Omesdafexor and Cilofexor have demonstrated promising activity as FXR agonists in
clinical trials for NASH, primarily through reductions in liver fat content and improvements in

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12393163?utm_src=pdf-body-img
https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

liver biochemistry. Omesdafexor's development also extends to IBD, indicating a broader
potential therapeutic application.

A key differentiating factor appears to be the side effect profile, particularly the incidence of
pruritus and effects on LDL-cholesterol. The data from the MET409 trial suggests that structural
optimization of FXR agonists may lead to an improved risk-benefit profile.

Direct head-to-head comparative trials are necessary to definitively establish the relative
efficacy and safety of Omesdafexor and Cilofexor. Future research will also likely focus on the
long-term impact of these agents on histological endpoints, such as fibrosis regression, and
their potential role in combination therapies for complex liver and gastrointestinal diseases. The
anticipated results from Omesdafexor's Phase 2a trial in ulcerative colitis in 2026 will be
crucial in defining its therapeutic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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